(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Overview
Description
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is a synthetic peptide derivative of the luteinizing hormone-releasing hormone (LHRH) This compound is specifically modified at the sixth position with D-tryptophan, which enhances its stability and biological activity LHRH is a decapeptide hormone responsible for the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland
Mechanism of Action
Target of Action
The primary targets of peptides like “(D-Trp6)-LHRH (1-6) amide” are usually specific receptors on the cell surface. These receptors are proteins that bind to the peptide and initiate a cascade of biochemical reactions inside the cell .
Mode of Action
Once “(D-Trp6)-LHRH (1-6) amide” binds to its target receptor, it triggers a series of biochemical reactions inside the cell. This can lead to changes in the cell’s behavior, such as altering its growth, differentiation, or metabolic activity .
Biochemical Pathways
Peptides often affect signaling pathways inside the cell, which can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound like “(D-Trp6)-LHRH (1-6) amide” would depend on several factors, including its absorption, distribution, metabolism, and excretion (ADME). These factors can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of “(D-Trp6)-LHRH (1-6) amide” would depend on the specific biochemical reactions it triggers inside the cell. These could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of “(D-Trp6)-LHRH (1-6) amide” can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and the temperature .
Biochemical Analysis
Biochemical Properties
(D-Trp6)-LHRH (1-6) amide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the luteinizing hormone-releasing hormone receptor, which is a G-protein coupled receptor. Upon binding to this receptor, (D-Trp6)-LHRH (1-6) amide induces a conformational change that activates the receptor and initiates a signaling cascade. Additionally, this compound interacts with enzymes such as dipeptidyl peptidase IV, which can cleave the peptide and modulate its activity .
Cellular Effects
(D-Trp6)-LHRH (1-6) amide exerts significant effects on various types of cells and cellular processes. In gonadotroph cells of the anterior pituitary gland, it stimulates the release of luteinizing hormone and follicle-stimulating hormone. This stimulation influences cell signaling pathways, including the activation of protein kinase C and the increase in intracellular calcium levels. Furthermore, (D-Trp6)-LHRH (1-6) amide can affect gene expression by upregulating the transcription of genes involved in hormone synthesis and secretion .
Molecular Mechanism
The molecular mechanism of (D-Trp6)-LHRH (1-6) amide involves its binding to the luteinizing hormone-releasing hormone receptor on the cell surface. This binding triggers the activation of G-proteins, which in turn activate downstream signaling pathways such as the phospholipase C pathway. The activation of phospholipase C leads to the production of inositol trisphosphate and diacylglycerol, which are secondary messengers that further propagate the signal. Additionally, (D-Trp6)-LHRH (1-6) amide can modulate the activity of enzymes involved in hormone synthesis, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (D-Trp6)-LHRH (1-6) amide can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that (D-Trp6)-LHRH (1-6) amide remains stable for extended periods when stored at low temperatures and in the absence of light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained hormone release and changes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The D-tryptophan residue is introduced at the sixth position during the synthesis. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring high purity and quality suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize the tryptophan residue.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Amino acid substitution is typically achieved during the peptide synthesis process by incorporating different protected amino acids.
Major Products Formed
Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine or other oxidative derivatives.
Reduction: Reduction of disulfide bonds results in the formation of free thiol groups.
Substitution: Substitution reactions yield peptide analogs with modified amino acid sequences.
Scientific Research Applications
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating hormone release and its potential effects on reproductive biology.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders and as a diagnostic tool.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Comparison with Similar Compounds
Similar Compounds
LHRH (1-6) amide: The unmodified version of the peptide, lacking the D-tryptophan residue.
(D-Trp6)-LHRH: The full-length decapeptide with D-tryptophan at the sixth position.
GnRH analogs: Other gonadotropin-releasing hormone analogs with different modifications for various therapeutic applications.
Uniqueness
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is unique due to its specific truncation and modification, which confer enhanced stability and biological activity compared to the unmodified peptide. The presence of D-tryptophan at the sixth position is a key feature that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYBARAWXYOEK-NWUFEJSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49N11O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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